

# Technical Guide: Physical Properties & Handling of Homoallyltributylstannane

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## Compound of Interest

Compound Name: (but-3-en-1-yl)tributylstannane

CAS No.: 36635-36-6

Cat. No.: B6270405

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## Executive Summary

Homoallyltributylstannane (Tributyl(but-3-en-1-yl)stannane) is a specialized organometallic reagent used primarily as a homoallyl anion equivalent in organic synthesis. Unlike its more common analogue, allyltributylstannane, which reacts at the

-position via

mechanisms (Hosomi-Sakurai reaction), homoallyltributylstannane typically undergoes transmetallation or radical-mediated group transfer. Its primary utility lies in the introduction of a

butenyl fragment, often cyclizing to form five-membered rings (e.g., cyclopentanes or tetrahydrofurans) or serving as a terminator in cationic cascade cyclizations.

**Key Distinction:** Researchers must distinguish this compound from allyltributylstannane (3 carbons) and crotyltributylstannane (methyl-substituted allyl). Homoallyltributylstannane contains a saturated ethylene spacer between the tin atom and the vinyl group (

).

# Molecular Identity & Structural Characterization[1] [2][3]

Parameter	Technical Specification
IUPAC Name	Tributyl(but-3-en-1-yl)stannane
Common Names	Homoallyltributylstannane; 3-Butenyltributyltin; 4-(Tributylstannyl)-1-butene
CAS Registry Number	36635-36-6
Molecular Formula	
Molecular Weight	345.15 g/mol
SMILES	CCCC(CCCC)CCC=C
Structural Class	Tetraalkylstannane (Organotin)

## Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical "homoallyl" spacer that dictates its unique reactivity profile compared to allylstannanes.

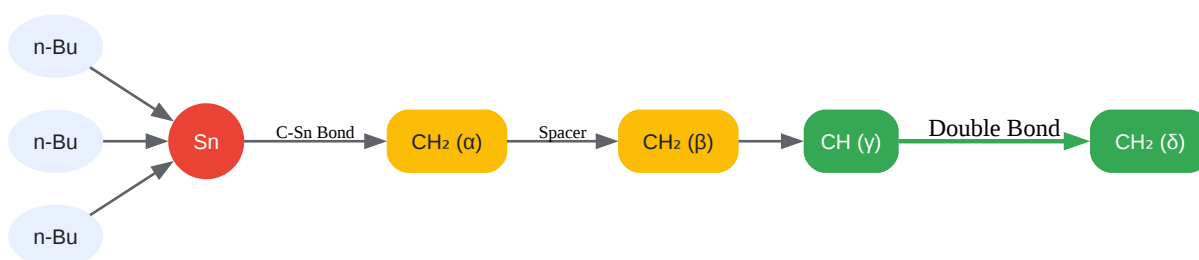


Figure 1: Connectivity of Homoallyltributylstannane showing the ethylene spacer.

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## Physical Properties & Constants

The physical constants below are critical for purification (distillation) and reaction stoichiometry. Note that organotin compounds are lipophilic oils with high boiling points.

Property	Value / Range	Notes for Experimentalists
Physical State	Colorless to pale yellow liquid	Viscous oil; typically clear. Yellowing indicates oxidation.
Boiling Point	130–135 °C @ 1.0 mmHg	significantly higher than allyltributylstannane (88°C @ 0.2 mmHg). Requires high vacuum for distillation.
Density	1.082 ± 0.02 g/mL	At 25°C. Denser than water; sinks in aqueous extraction.
Refractive Index ( )	1.478 – 1.482	Useful for purity checks after distillation.
Solubility	Soluble in Et <sub>2</sub> O, THF, CH <sub>2</sub> Cl <sub>2</sub> , Hexanes	Insoluble in water. Reacts slowly with moisture over time.
Flash Point	> 110 °C	Combustible. Handle away from open flames.
Stability	Air/Moisture Stable (Short term)	Can be handled briefly in air. Long-term storage requires inert atmosphere ( /Ar) at 4°C.

## Spectroscopic Fingerprint (Characterization)

Verification of the homoallyl vs. allyl structure is best achieved via

<sup>1</sup>H NMR. The diagnostic signals are the methylene protons adjacent to tin ( ) and the vinyl protons.

### <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz)

- 5.85 (ddt, 1H): Vinyl methine ( ).
- 4.98 (dm, 1H): Vinyl terminus ( ).
- 4.92 (dm, 1H): Vinyl terminus ( ).
- 2.25 (m, 2H): Homoallylic methylene ( ). Key differentiator from allylstannanes.
- 0.80 – 1.00 (m, 17H): Overlapping signals for the ( -methylene) and terminal methyls of the butyl groups.
- 1.25 – 1.60 (m, 12H): Remaining butyl methylene protons.

## Sn NMR

- –10 to –20 ppm: Typical range for tetraalkylstannanes.

## Synthesis & Purification Protocol

Objective: Prepare high-purity homoallyltributylstannane from commercially available 4-bromo-1-butene. Mechanism: Grignard formation followed by nucleophilic substitution on Tributyltin chloride.

## Reagents

- Magnesium turnings (1.2 equiv) - Activated with iodine.
- 4-Bromo-1-butene (1.1 equiv) - Precursor.
- Tributyltin chloride (

) (1.0 equiv) - Electrophile.

- THF (Anhydrous) - Solvent.[1]

## Step-by-Step Workflow

- Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of  
  
. Heat gently until iodine vaporizes to activate Mg surface.
- Grignard Formation: Add a small portion of 4-bromo-1-butene in THF. Initiate reflux. Once started, add the remaining bromide dropwise to maintain gentle reflux. Stir for 1 hour after addition to form 3-butenylmagnesium bromide.
- Coupling: Cool the Grignard solution to 0°C. Add  
  
(neat or in THF) dropwise over 30 minutes.
- Reaction: Allow to warm to Room Temperature (RT) and stir overnight (12h).
- Quench & Workup:
  - Quench with saturated  
  
(aq).[2]
  - Extract with Diethyl Ether (  
  
).[3]
  - Wash combined organics with Brine.[1][2]
  - Dry over  
  
, filter, and concentrate in vacuo.
- Purification (Crucial):
  - The crude oil contains tin residues.[1]



- Conditions: Store at 2–8°C.
- Atmosphere: Store under Argon or Nitrogen. While relatively stable to air, prolonged exposure leads to oxidation (formation of solid ).
- Shelf Life: 6–12 months if sealed properly.

## References

- Synthesis via Grignard: *Organic Syntheses*, Coll. Vol. 9, p. 741 (1998); Vol. 74, p. 205 (1997). (Methodology adapted from general allylstannane synthesis).[1]
- Physical Properties (CAS 36635-36-6):[4][5]
- Reactivity Context: *Journal of the American Chemical Society*, 1981, 103, 5588. (Reference to Tributyl(3,4-epoxybutyl)
- NMR Data Source: *The Journal of Organic Chemistry*, 1989, 54, 4436. (General reference for organotin NMR shifts).

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## Sources

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- 2. [Thieme E-Books & E-Journals \[thieme-connect.de\]](https://thieme-connect.de)
- 3. [ir.library.osaka-u.ac.jp \[ir.library.osaka-u.ac.jp\]](https://ir.library.osaka-u.ac.jp)
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